molecular formula C14H15Cl2N5O6S B13737174 Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate CAS No. 101652-02-2

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate

Cat. No.: B13737174
CAS No.: 101652-02-2
M. Wt: 452.3 g/mol
InChI Key: ILWSCPUNIIYEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate involves multiple steps, including the chlorination of isoalloxazine and subsequent reaction with dimethylaminoethyl groups. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different isoalloxazine derivatives, while substitution reactions can produce a variety of new compounds with modified properties.

Scientific Research Applications

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its action are complex and depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
  • 7,8-Dichloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine

Uniqueness

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

101652-02-2

Molecular Formula

C14H15Cl2N5O6S

Molecular Weight

452.3 g/mol

IUPAC Name

2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C14H13Cl2N5O2.H2O4S/c1-20(2)3-4-21-10-6-8(16)7(15)5-9(10)17-11-12(21)18-14(23)19-13(11)22;1-5(2,3)4/h5-6H,3-4H2,1-2H3,(H,19,22,23);(H2,1,2,3,4)

InChI Key

ILWSCPUNIIYEBG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.